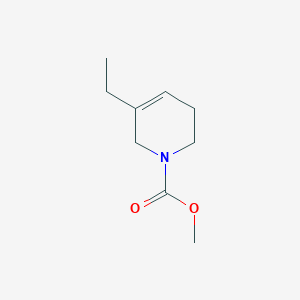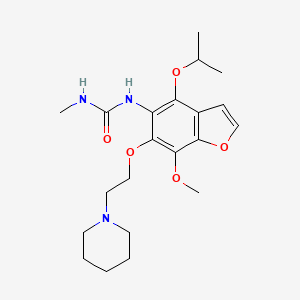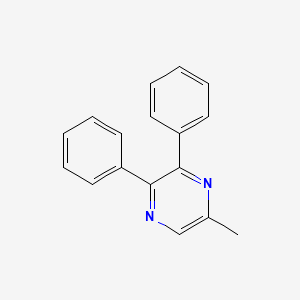
5-Methyl-2,3-diphenylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2,3-diphenylpyrazine is a heterocyclic aromatic compound belonging to the pyrazine family. Pyrazines are known for their diverse biological activities and are widely used in pharmaceuticals, perfumeries, and food industries . The unique structure of this compound, with a methyl group and two phenyl groups attached to the pyrazine ring, makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2,3-diphenylpyrazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,2-diketones with hydrazine derivatives under acidic or basic conditions . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors like cost, efficiency, and environmental impact. Catalysts and optimized reaction conditions are often employed to enhance the production efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methyl-2,3-diphenylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can yield dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce a wide range of functionalized pyrazine derivatives .
Wissenschaftliche Forschungsanwendungen
5-Methyl-2,3-diphenylpyrazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Methyl-2,3-diphenylpyrazine involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the pyrazine ring can coordinate with metal ions, influencing various biochemical processes. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
2,3-Diphenylpyrazine: Lacks the methyl group, which may affect its reactivity and biological activity.
2,5-Dimethylpyrazine: Has two methyl groups, leading to different chemical and physical properties.
2,3-Dimethylpyrazine: Similar structure but with different substitution patterns, influencing its applications.
Uniqueness: 5-Methyl-2,3-diphenylpyrazine’s unique combination of a methyl group and two phenyl groups provides distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
78605-07-9 |
|---|---|
Molekularformel |
C17H14N2 |
Molekulargewicht |
246.31 g/mol |
IUPAC-Name |
5-methyl-2,3-diphenylpyrazine |
InChI |
InChI=1S/C17H14N2/c1-13-12-18-16(14-8-4-2-5-9-14)17(19-13)15-10-6-3-7-11-15/h2-12H,1H3 |
InChI-Schlüssel |
XKSJFAVKODCELZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



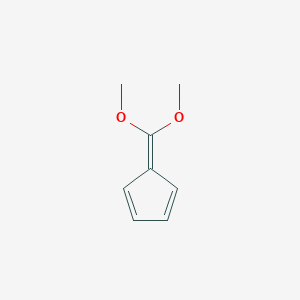
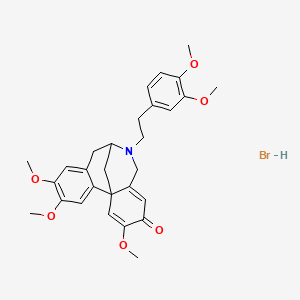
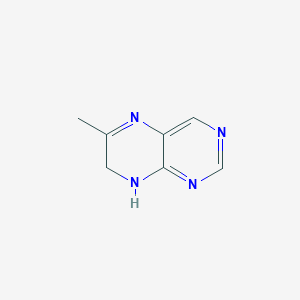

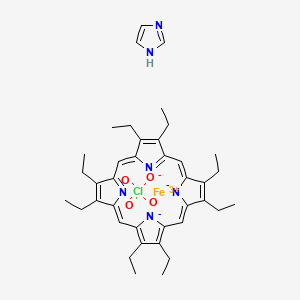
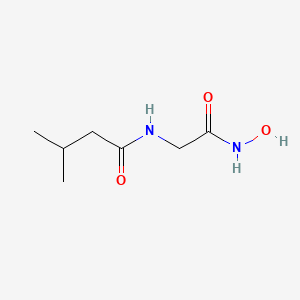
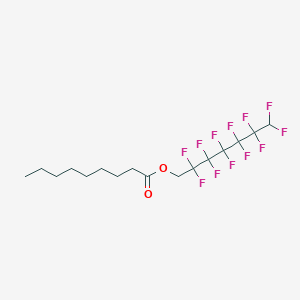
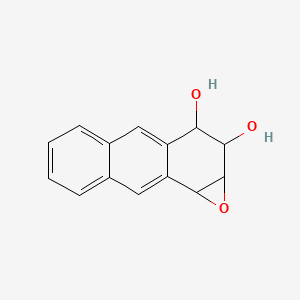
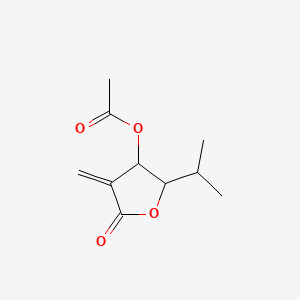
![1-[4-(4-Bromobutan-2-yl)phenyl]ethan-1-one](/img/structure/B14451543.png)
